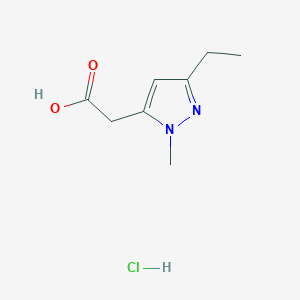
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 2126177-47-5 . It has a molecular weight of 204.66 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazole-containing compounds has been studied extensively due to their importance in the development of heterocyclic agrochemicals . These compounds are synthesized by intermediate derivatization methods (IDMs) . The compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2.ClH/c1-3-6-4-7 (5-8 (11)12)10 (2)9-6;/h4H,3,5H2,1-2H3, (H,11,12);1H .Chemical Reactions Analysis
The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . This result was similar to that of the substituted benzyl group on pyrazole .Physical And Chemical Properties Analysis
The compound is stored at room temperature . It has a physical form of oil . The compound is soluble in DMSO but insoluble in water .Scientific Research Applications
Synthesis and Characterization
A series of 1,3,5-triaryl-2-pyrazolines was synthesized, showcasing the versatility of pyrazole derivatives in organic synthesis. The process involved the reaction of 4-alkoxychalcones in glacial acetic acid containing concentrated hydrochloric acid, followed by the addition of hydrazine hydrochloride derivatives. These compounds exhibited fluorescence in the blue region when irradiated with UV radiation, indicating potential applications in materials science for optical materials and sensors (Hasan, Abbas, & Akhtar, 2011).
Biological Activity
Research has also focused on the germination inhibitory constituents isolated from plants, where derivatives of acetic acid have shown inhibitory effects on lettuce seed germination. This suggests potential agricultural applications in controlling weed germination and growth, though the direct relevance to 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride needs further exploration (Oh et al., 2002).
Antioxidant and Antimicrobial Properties
Compounds derived from pyrazole have been evaluated for their antioxidant susceptibilities and exhibited significant in vitro antioxidant activity. This highlights their potential as therapeutic agents or additives in food and cosmetic industries to prevent oxidative stress-related damage (Naveen et al., 2021). Additionally, novel pyrazole derivatives have been synthesized and studied for their antimicrobial activity, suggesting their application in the development of new antibacterial agents (Asif et al., 2021).
Material Science and Corrosion Inhibition
Pyrazole derivatives have been investigated as corrosion inhibitors for steel in acidic conditions, demonstrating high efficiency in reducing corrosion rates. This application is crucial in industrial settings where corrosion resistance is essential for longevity and safety (Herrag et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-(5-ethyl-2-methylpyrazol-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-6-4-7(5-8(11)12)10(2)9-6;/h4H,3,5H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQPUALNOKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

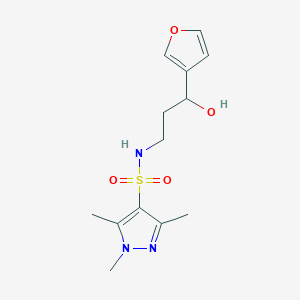
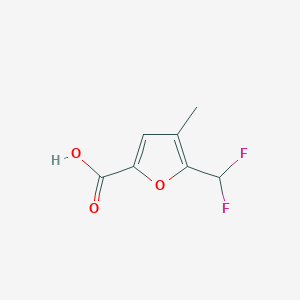
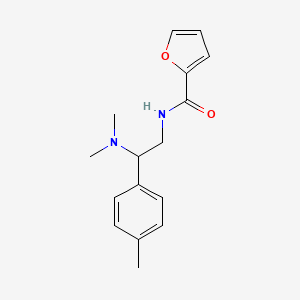

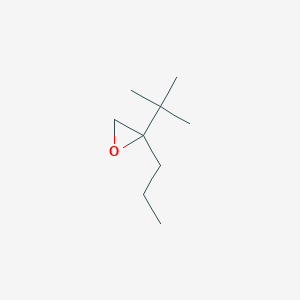
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
![[(2R)-1-tert-Butoxycarbonylpyrrolidin-2-yl]methylzinc iodide solution](/img/structure/B2558477.png)
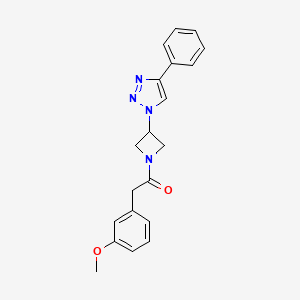

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)
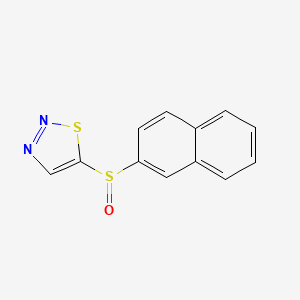

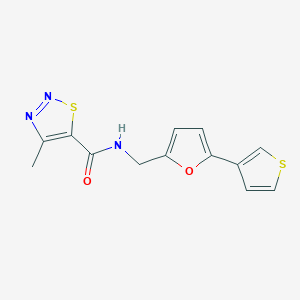
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)